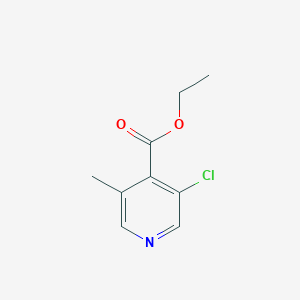
Ethyl 3-chloro-5-methylisonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 3-chloro-5-methylisonicotinate is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a chlorine atom at the 3-position, a methyl group at the 5-position, and an ethyl ester group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-5-methylpyridine-4-carboxylate typically involves the chlorination of 5-methylpyridine-4-carboxylic acid, followed by esterification. One common method includes:
Chlorination: 5-methylpyridine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to introduce the chlorine atom at the 3-position.
Esterification: The resulting 3-chloro-5-methylpyridine-4-carboxylic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid (H₂SO₄) to form ethyl 3-chloro-5-methylpyridine-4-carboxylate.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-chloro-5-methylpyridine-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.
化学反応の分析
Types of Reactions
Ethyl 3-chloro-5-methylisonicotinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: The methyl group at the 5-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or ammonia (NH₃) in solvents like methanol or ethanol.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: Ethyl 3-chloro-5-methylpyridine-4-methanol.
Oxidation: 3-chloro-5-methylpyridine-4-carboxylic acid.
科学的研究の応用
Ethyl 3-chloro-5-methylisonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of ethyl 3-chloro-5-methylpyridine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The chlorine and ester groups play crucial roles in its reactivity and interaction with molecular targets.
類似化合物との比較
Ethyl 3-chloro-5-methylisonicotinate can be compared with other pyridine derivatives such as:
Ethyl 2-chloro-3-methylpyridine-4-carboxylate: Similar structure but with chlorine at the 2-position.
Ethyl 3-chloro-4-methylpyridine-5-carboxylate: Chlorine and methyl groups are interchanged.
Ethyl 3-bromo-5-methylpyridine-4-carboxylate: Bromine instead of chlorine at the 3-position.
特性
分子式 |
C9H10ClNO2 |
|---|---|
分子量 |
199.63 g/mol |
IUPAC名 |
ethyl 3-chloro-5-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-6(2)4-11-5-7(8)10/h4-5H,3H2,1-2H3 |
InChIキー |
RQWYXJYACVZHDS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=NC=C1C)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Bicyclo[2.2.1]hept-2-ene-1-carbonitrile](/img/structure/B8484842.png)
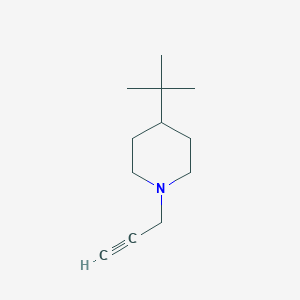

![(7-Chlorothieno[3,2-b]pyridin-2-yl)(furan-2-yl)methanone](/img/structure/B8484873.png)
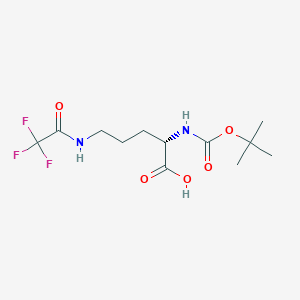
![3-[7-Methyl-2-oxo-1-(propan-2-yl)-1,2-dihydroquinazolin-4-yl]phenyl acetate](/img/structure/B8484882.png)
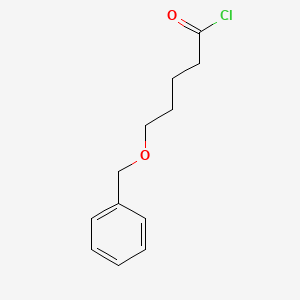
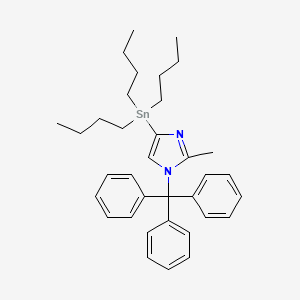
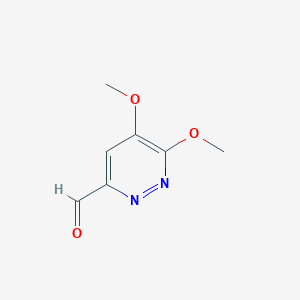
![6-(3,5-Dichlorophenyl)perhydroimidazo[5,1-b]thiazole-5,7-dion](/img/structure/B8484916.png)
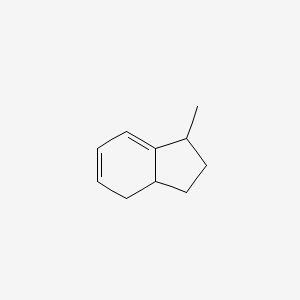
![1h-Indazole-1-carboxylic acid,6-[(3-methyl-2-nitrobenzoyl)amino]-,1,1-dimethylethyl ester](/img/structure/B8484923.png)
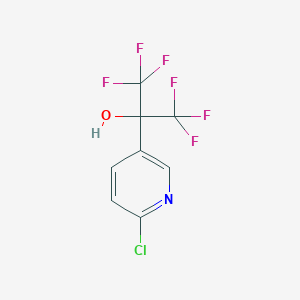
![2-Chloro-11-hydroxy-6,11-dihydrodibenz[b,e]oxepin](/img/structure/B8484931.png)
